REACTION_CXSMILES
|
C(O[C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.S(=O)(=O)(O)O.[OH:20][C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[CH:27]=[C:26]([Br:31])[CH:25]=[CH:24]2>CCCCCCC>[C:5]12([C:30]3[CH:29]=[C:28]4[C:23]([CH:24]=[CH:25][C:26]([Br:31])=[CH:27]4)=[CH:22][C:21]=3[OH:20])[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
22.C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CC(=CC2=CC1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 ml flask, under a nitrogen atmosphere, are placed
|
Type
|
WAIT
|
Details
|
the mixture is left in vigorous agitation
|
Type
|
FILTRATION
|
Details
|
The solvent is eliminated by filtration
|
Type
|
CUSTOM
|
Details
|
the solid residue in suspension in the water is collected
|
Type
|
FILTRATION
|
Details
|
The residue is filtered
|
Type
|
WASH
|
Details
|
washed until neutrality
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
WASH
|
Details
|
The resulting reddish solid is washed again with hexane until a colorless filtrate
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
After drying in a vacuum oven for 24 hours at 30 C one
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
obtains a raw product which
|
Type
|
CUSTOM
|
Details
|
is chromatographed with a silica column
|
Type
|
ADDITION
|
Details
|
an ethyl acetate and hexane mixture of 1:9 as the eluent
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C2=C(C=C3C=CC(=CC3=C2)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |